4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Brand Name: Vulcanchem
CAS No.: 1185003-88-6
VCID: VC7042884
InChI: InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)
SMILES: CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC
Molecular Formula: C28H27ClFN3O5
Molecular Weight: 539.99

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

CAS No.: 1185003-88-6

Cat. No.: VC7042884

Molecular Formula: C28H27ClFN3O5

Molecular Weight: 539.99

* For research use only. Not for human or veterinary use.

4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide - 1185003-88-6

Specification

CAS No. 1185003-88-6
Molecular Formula C28H27ClFN3O5
Molecular Weight 539.99
IUPAC Name 4-[[1-[(2-chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide
Standard InChI InChI=1S/C28H27ClFN3O5/c1-4-12-31-26(34)18-10-8-17(9-11-18)15-33-27(35)19-13-24(37-2)25(38-3)14-23(19)32(28(33)36)16-20-21(29)6-5-7-22(20)30/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,31,34)
Standard InChI Key RDJRCMLTBHGMBF-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC=C4Cl)F)OC)OC

Introduction

The compound 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule belonging to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, making them significant in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide typically involves multi-step reactions starting from simpler quinazoline derivatives. Key steps may include:

  • Starting Materials: Quinazoline derivatives with chloro and fluorine substituents.

  • Reagents: Various organic reagents are used to introduce the propyl group and other functional groups.

  • Reaction Conditions: Specific conditions such as temperature, solvent, and catalysts are crucial for each step.

StepReaction TypeConditions
1Formation of Quinazoline CoreHigh temperature, acidic conditions
2Introduction of Benzyl MoietyMild conditions, presence of catalyst
3Addition of Propyl GroupBasic conditions, appropriate solvent

Biological Activities and Potential Applications

Quinazoline derivatives, including 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have been studied for their roles as:

  • Anti-cancer Agents: They can act as inhibitors for certain kinases or receptors involved in cell signaling pathways related to cancer progression.

  • Anti-inflammatory Agents: Potential to modulate inflammatory responses.

  • Anti-microbial Agents: Some quinazolines exhibit activity against bacterial and fungal pathogens .

Research Findings

While specific data on 4-((1-(2-chloro-6-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is limited, compounds with similar structures have shown promising biological activities. For example, quinazoline derivatives have been evaluated for their binding affinities to various targets using techniques like surface plasmon resonance.

Stability and Formulation Considerations

Data regarding stability under different pH conditions and thermal stability would provide insights into practical applications in pharmaceutical formulations. Generally, quinazoline derivatives require careful consideration of their solubility and bioavailability for effective drug delivery.

PropertyConsiderations
SolubilityAffects bioavailability and formulation
Thermal StabilityImportant for storage and handling
pH StabilityInfluences stability in biological environments

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